2-Fluoro-3-methylbenzohydrazide
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Overview
Description
2-Fluoro-3-methylbenzohydrazide is an organic compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-tubercular activities . The presence of a fluorine atom in the benzene ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylbenzohydrazide typically involves the reaction of 2-Fluoro-3-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The general procedure is as follows:
Starting Materials: 2-Fluoro-3-methylbenzoic acid and hydrazine hydrate.
Reaction Conditions: The mixture is refluxed in ethanol for several hours.
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with water to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-methylbenzoic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include fluoro-methylbenzoic acid derivatives, amines, and various substituted benzohydrazides.
Scientific Research Applications
2-Fluoro-3-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-tubercular activities.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylbenzohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in bacteria and cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylbenzoic acid: A precursor in the synthesis of 2-Fluoro-3-methylbenzohydrazide.
2-Fluoro-3-methoxybenzaldehyde: Another fluorinated benzene derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydrazide group, which confer enhanced chemical stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H9FN2O |
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Molecular Weight |
168.17 g/mol |
IUPAC Name |
2-fluoro-3-methylbenzohydrazide |
InChI |
InChI=1S/C8H9FN2O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
YCDFEPQOHHYARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN)F |
Origin of Product |
United States |
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